

# The Chemical Architecture of Convoline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Convoline

Cat. No.: B1215894

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## Abstract

**Convoline**, a tropane alkaloid with the systematic IUPAC name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a naturally occurring compound found in various species of the Convolvulaceae family. This document provides an in-depth technical overview of the chemical structure of **Convoline**, including its physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the compound's known biological activities, focusing on its potential as a neuroprotective agent through acetylcholinesterase inhibition and antioxidant mechanisms. All quantitative data are presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.

## Chemical Structure and Properties

**Convoline** is characterized by a bicyclic tropane core esterified with a 3,4-dimethoxybenzoic acid moiety. This unique structural arrangement is the basis for its biological activities.

Chemical Structure:

Caption: Chemical structure of **Convoline**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Convoline** is presented in Table 1. This data is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

Property	Value	Reference
Molecular Formula	C16H21NO5	[1]
Molecular Weight	307.34 g/mol	[1]
IUPAC Name	(8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate	[1]
CAS Number	89783-61-9	[1]
Topological Polar Surface Area	68.2 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	4	[1]

Table 1: Physicochemical properties of **Convoline**.

## Experimental Protocols

### Synthesis of Convoline

The synthesis of **Convoline** can be achieved through the esterification of nortropine with 3,4-dimethoxybenzoyl chloride. The following is a detailed protocol for this synthesis.[2]

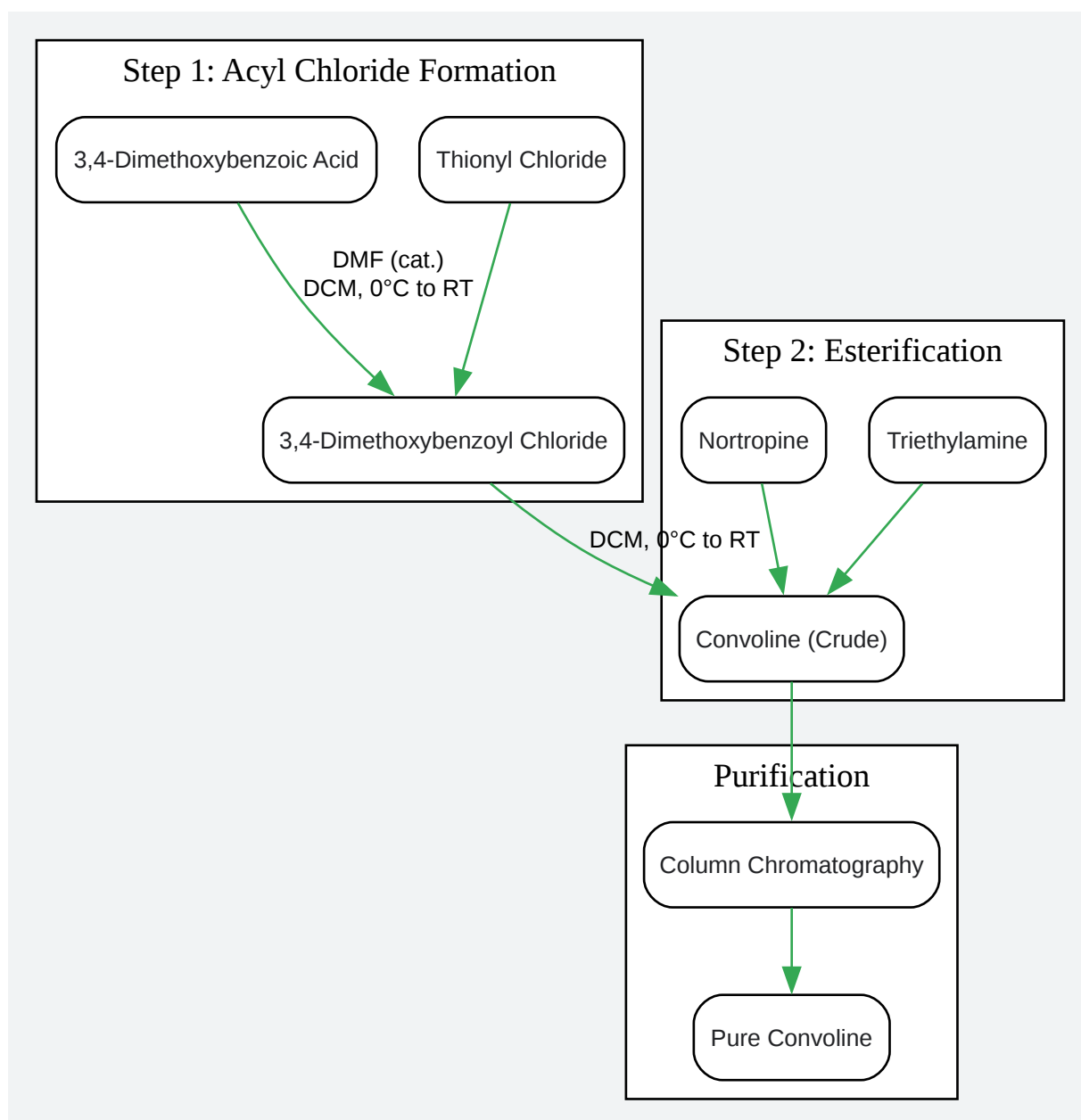
#### Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride

- To a solution of 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) in anhydrous dichloromethane (100 mL), add thionyl chloride (8.0 mL, 109.8 mmol) dropwise at 0 °C.
- Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.

- Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3,4-dimethoxybenzoyl chloride as a solid, which can be used in the next step without further purification.

#### Step 2: Esterification of Nortropine

- Dissolve nortropine (5.0 g, 39.3 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.
- Add triethylamine (6.6 mL, 47.2 mmol) to the solution.
- In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (8.7 g, 43.2 mmol) in 50 mL of anhydrous dichloromethane.
- Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford **Convoline**.



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Caption: Synthetic workflow for **Convoline**.

## Spectroscopic Data

While specific, experimentally-derived high-resolution spectra for pure **Convoline** are not readily available in the public domain, the expected characteristic signals based on its structure are summarized below. These predictions are based on standard spectroscopic principles.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Convolute** is expected to show characteristic signals for the tropane and dimethoxybenzoate moieties.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons (3H)	6.9 - 7.6	m
Methoxy Protons (6H)	~3.9	s
H-3 (Tropane)	~5.0	m
H-1, H-5 (Tropane Bridgehead)	~3.3	br s
Other Tropane Protons	1.5 - 2.5	m
N-OH	Variable	br s

Table 2: Predicted <sup>1</sup>H NMR chemical shifts for **Convolute**.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)	~166
Aromatic Carbons (C-O)	148 - 153
Aromatic Carbons (C-H, C-C)	110 - 125
C-3 (Tropane)	~68
Methoxy Carbons	~56
C-1, C-5 (Tropane Bridgehead)	~60
Other Tropane Carbons	25 - 40

Table 3: Predicted  $^{13}\text{C}$  NMR chemical shifts for **Convoline**.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Convoline** is expected to show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  307, corresponding to its molecular weight.

## Infrared (IR) Spectroscopy

The IR spectrum of **Convoline** will exhibit characteristic absorption bands for its functional groups.

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )
O-H (N-OH)	3200-3600 (broad)
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-2960
C=O (ester)	~1720
C=C (aromatic)	1500-1600
C-O (ester, ether)	1000-1300

Table 4: Predicted characteristic IR absorption bands for **Convoline**.

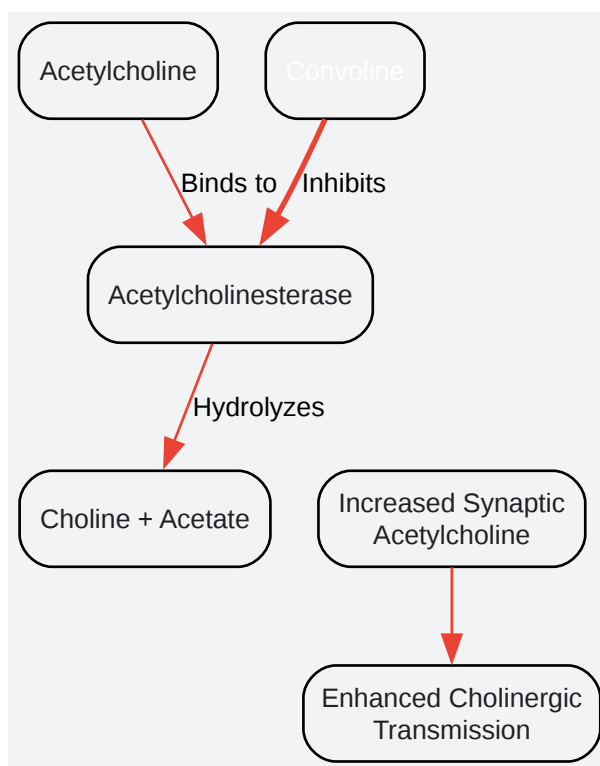
## Biological Activity and Signaling Pathways

**Convoline** is a constituent of *Convolvulus pluricaulis*, a plant known in traditional medicine for its cognitive-enhancing and anxiolytic properties.[3] Research on extracts of this plant suggests that **Convoline** may contribute to these effects through multiple mechanisms of action.

## Acetylcholinesterase Inhibition

One of the proposed mechanisms for the neuroprotective effects of **Convoline**-containing extracts is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and

duration of action of acetylcholine in the synaptic cleft are increased, which is a therapeutic strategy for conditions like Alzheimer's disease.



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Caption: Proposed mechanism of acetylcholinesterase inhibition by **Convoline**.

## Antioxidant Activity

Extracts of *Convolvulus pluricaulis* have demonstrated significant antioxidant properties.[4] This activity is crucial for neuroprotection, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. The antioxidant effects are likely due to the ability of constituent compounds like **Convoline** to scavenge free radicals.

Assay	IC <sub>50</sub> (µg/mL) of <i>C. pluricaulis</i> extract
DPPH radical scavenging	434.78
Hydrogen peroxide scavenging	7.82
Superoxide radical scavenging	132.18

Table 5: Antioxidant activity of Convolvulus pluricaulis extract containing **Convoline**.<sup>[4]</sup>

## Conclusion

**Convoline** presents a compelling molecular scaffold for further investigation in the field of neuropharmacology. Its unique tropane alkaloid structure, combined with the dimethoxybenzoate moiety, likely underpins its observed biological activities. The synthetic protocol provided offers a reliable method for obtaining this compound for research purposes. Future studies should focus on the isolation of pure **Convoline** to definitively characterize its spectroscopic properties and to quantify its specific contributions to the acetylcholinesterase inhibitory and antioxidant activities observed in plant extracts. Elucidating the precise molecular interactions and signaling pathways affected by **Convoline** will be critical in evaluating its full therapeutic potential.

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